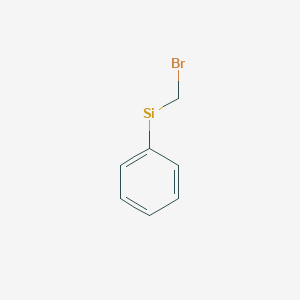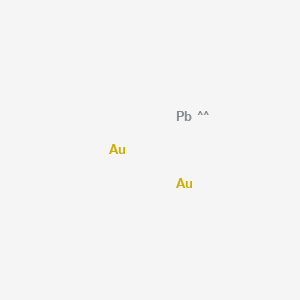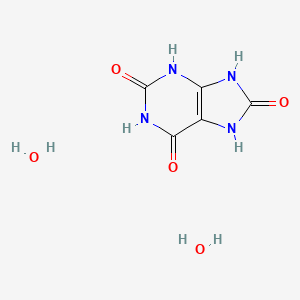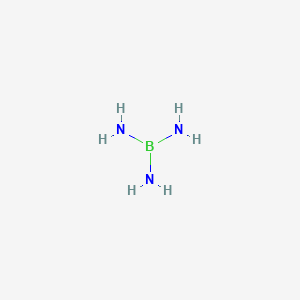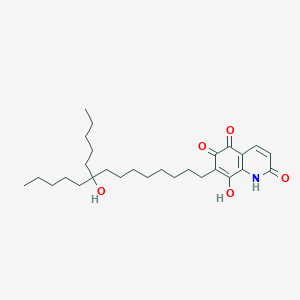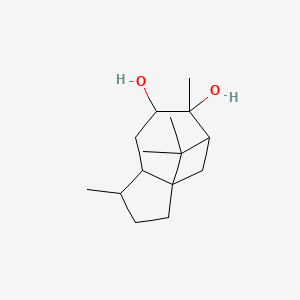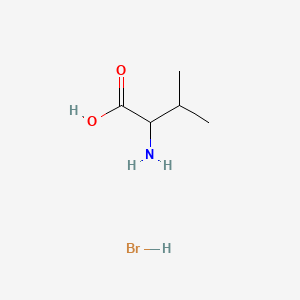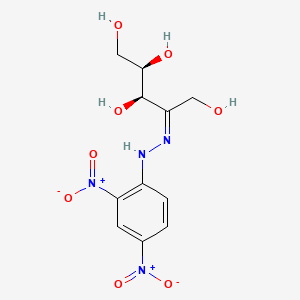
2,3-Dibromoheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromoheptane is an organic compound with the molecular formula C7H14Br2. It is a dibromoalkane, which means it contains two bromine atoms attached to a heptane backbone. This compound is of interest in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dibromoheptane can be synthesized through the bromination of heptene. The reaction typically involves the addition of bromine (Br2) to the double bond of heptene in the presence of a solvent like dichloromethane. The reaction conditions are usually mild, and the process is relatively straightforward .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2,3-Dibromoheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.
Elimination Reactions: Heating this compound with a strong base can lead to the formation of alkenes through the elimination of hydrogen bromide (HBr).
Reduction Reactions: The compound can be reduced to heptane by using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Reduction: Zinc in acetic acid or catalytic hydrogenation can be used.
Major Products
Substitution: Products include alcohols, ethers, or other substituted heptanes.
Elimination: The major product is heptene.
Reduction: The major product is heptane.
科学的研究の応用
2,3-Dibromoheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Medicine: Research into its potential use in drug development is ongoing.
Industry: It is used in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dibromoheptane in chemical reactions involves the cleavage of the carbon-bromine bonds. In substitution reactions, nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of HBr .
類似化合物との比較
Similar Compounds
2,3-Dibromopentane: Similar structure but with a shorter carbon chain.
2,3-Dibromohexane: Similar structure but with a six-carbon chain.
1,2-Dibromoheptane: Bromine atoms are on adjacent carbons.
Uniqueness
2,3-Dibromoheptane is unique due to its specific positioning of bromine atoms on the second and third carbons of the heptane chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other dibromoalkanes.
特性
CAS番号 |
21266-88-6 |
|---|---|
分子式 |
C7H14Br2 |
分子量 |
257.99 g/mol |
IUPAC名 |
2,3-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-3-4-5-7(9)6(2)8/h6-7H,3-5H2,1-2H3 |
InChIキー |
JEFHWRMJALOCDT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


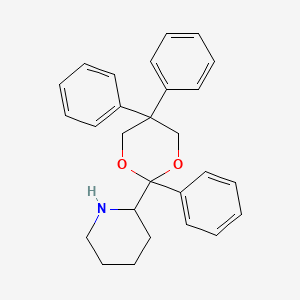
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
